2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide
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Overview
Description
2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound with a unique structure that includes a cyclopropyl group, a propargyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Propargyl Group: The propargyl group can be added via a nucleophilic substitution reaction using propargyl bromide.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., sodium azide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one: This compound shares a similar structure but lacks the acetamide group.
tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate: Another structurally related compound with a carbamate group instead of an acetamide.
Uniqueness
2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-[1-cyclopropylethyl(methyl)amino]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C11H18N2O/c1-4-7-12-11(14)8-13(3)9(2)10-5-6-10/h1,9-10H,5-8H2,2-3H3,(H,12,14) |
InChI Key |
HTEJDHOPDZXQLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)N(C)CC(=O)NCC#C |
Origin of Product |
United States |
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